molecular formula C6H14O5Si B1592847 Acetoxymethyltrimethoxysilane CAS No. 65625-39-0

Acetoxymethyltrimethoxysilane

Cat. No.: B1592847
CAS No.: 65625-39-0
M. Wt: 194.26 g/mol
InChI Key: IJQHYEFNLXHUGV-UHFFFAOYSA-N
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Description

Acetoxymethyltrimethoxysilane is an organosilicon compound with the chemical formula C6H14O5Si. It is a transparent, colorless liquid with a pungent odor. This compound is primarily used in the preparation of modified adhesives and inks, which can enhance their adhesion and water resistance .

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound. They also detail hazards associated with the compound and first aid measures .

Future Directions

This involves looking at current research trends related to the compound and predicting potential future applications or areas of study .

Preparation Methods

There are two main methods for preparing Acetoxymethyltrimethoxysilane:

Properties

IUPAC Name

trimethoxysilylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5Si/c1-6(7)11-5-12(8-2,9-3)10-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQHYEFNLXHUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626060
Record name (Trimethoxysilyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65625-39-0
Record name (Trimethoxysilyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Example 2 was repeated using sodium acetate (312 g, 3.81 mol) and (chloromethyl)trimethoxysilane (563 g, 3.30 mol) as starting materials, tetrabutylphosphonium bromide (22.46 g, 66.2 mmol) as catalyst and methyl laurate (525 mL) as solvent. Before the silane was added, the other components were mixed and incipiently stripped at 116° C./4 mbar (for drying, 16 g of distillate). The silane was metered in at 120° C. over 2 hours, the mixture was heated at 120° C. for a further 4 hours and then distilled at 10-11 mbar (head), 74-76° C. (head) and 88-122° C. (pot) through a packed column (20 cm) to obtain 608 g (3.13 mol, 95% of theory) of (acetoxymethyl)trimethoxysilane in the distillate; purity 98.6% (GC area %). The solvent then started to pass over at 3.1 mbar (head), 113° C. (head) and 128° C. (pot). By distilling over a small amount (about 10 g) of the solvent, the product (acetoxymethyl)trimethoxysilane was fully removed from the residue. The remaining solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst (in the form of the bromide, chloride and acetate salt of tetrabutylphosphonium) remained in the residue.
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
563 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.46 g
Type
catalyst
Reaction Step Four
Quantity
525 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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